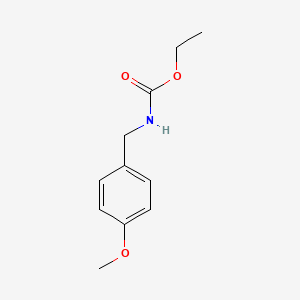

Ethyl (4-methoxybenzyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQWOCBABOZJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl (4-methoxybenzyl)carbamate chemical properties

An In-depth Technical Guide to Ethyl (4-methoxybenzyl)carbamate

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, reactivity, and potential applications of this compound. As a key structural motif and versatile synthetic intermediate, understanding its characteristics is paramount for its effective utilization in complex organic synthesis and medicinal chemistry. This document is structured to provide not just data, but also the scientific rationale behind experimental design and interpretation, reflecting the insights of a senior application scientist.

Core Chemical Identity and Physicochemical Properties

This compound, also known as ethyl N-[(4-methoxyphenyl)methyl]carbamate, is a carbamate derivative featuring a 4-methoxybenzyl (PMB) group attached to the nitrogen atom.[1] The presence of the ethyl ester and the PMB group imparts specific reactivity and stability characteristics, making it a subject of interest in synthetic chemistry.

Key Identifiers and Properties

A summary of the fundamental properties of this compound is presented below. These data are essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 35573-36-5 | [2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred from similar carbamates[3] |

| Melting Point | Not widely reported; similar carbamates are solids at room temp. | [3] |

| Boiling Point | Not widely reported | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and sparingly soluble in water. | Inferred from structure |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Ethyl Group: A triplet integrating to 3H around δ 1.2 ppm (–CH₃) and a quartet integrating to 2H around δ 4.1 ppm (–OCH₂–).

-

Methoxy Group: A sharp singlet integrating to 3H at approximately δ 3.8 ppm (–OCH₃).

-

Benzyl Group: A doublet or singlet integrating to 2H around δ 4.3 ppm for the benzylic protons (Ar–CH₂–N). The coupling may be observed with the N-H proton.

-

Aromatic Protons: Two doublets, each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group are expected around δ 6.8-6.9 ppm, and the protons ortho to the benzyl group around δ 7.2-7.3 ppm.

-

Carbamate N-H: A broad singlet or triplet (depending on coupling) around δ 5.0-5.5 ppm.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Ethyl Group: Signals around δ 14 ppm (–CH₃) and δ 61 ppm (–OCH₂–).

-

Methoxy Group: A signal around δ 55 ppm.

-

Benzyl Group: A signal for the benzylic carbon at approximately δ 45-50 ppm.

-

Aromatic Carbons: Four signals are expected: ~δ 114 ppm (C-ortho to OMe), ~δ 129 ppm (C-ortho to CH₂), ~δ 130 ppm (quaternary C-ipso to CH₂), and ~δ 159 ppm (quaternary C-ipso to OMe).

-

Carbamate Carbonyl: A characteristic signal in the downfield region, typically around δ 156 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of this compound is expected to exhibit the following characteristic absorption bands.[4][5]

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1690-1720 cm⁻¹. This is a hallmark of the carbamate group.[4]

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 209 or 210, respectively.

-

Key Fragments: A prominent fragment is expected at m/z 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺), formed by cleavage of the benzylic C-N bond. Other fragments may arise from the loss of the ethoxy group (–OC₂H₅) or subsequent fragmentation of the aromatic ring.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through several reliable methods. A common and efficient approach involves the reaction of 4-methoxybenzylamine with ethyl chloroformate. This protocol is designed to be self-validating, with clear checkpoints for monitoring and purification.

Reaction Scheme

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Methoxybenzylamine

-

Ethyl chloroformate

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for eluent

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

-

Addition of Electrophile: While stirring at 0°C, add ethyl chloroformate (1.1 eq) dropwise to the solution over 15-20 minutes. Causality: Slow, cold addition is crucial to control the exothermicity of the acylation reaction and prevent the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The product is expected to have a higher Rf value than the starting amine.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) is typically effective for eluting the pure product.

-

Final Product: Combine the pure fractions (identified by TLC), and remove the solvent in vacuo to yield this compound as a pure solid or viscous oil. Confirm identity and purity using the analytical methods described in Section 2.

Reactivity, Stability, and Mechanistic Considerations

The carbamate functional group is a hybrid of an ester and an amide, and its reactivity reflects this. The 4-methoxybenzyl (PMB) group also confers specific properties, particularly its susceptibility to cleavage under certain conditions.

Hydrolytic Stability

Carbamates are generally more stable to hydrolysis than esters but less stable than amides.[6]

-

Basic Conditions: Under strong basic conditions, the carbamate can undergo hydrolysis via an E1cB-like mechanism for monosubstituted carbamates, proceeding through an isocyanate intermediate.[6]

-

Acidic Conditions: The PMB group is known to be an acid-labile protecting group.[7] Strong acidic conditions (e.g., trifluoroacetic acid, TFA) can cleave the benzyl-nitrogen bond to release the parent carbamate or amine, proceeding via a stable 4-methoxybenzyl cation. This property is highly valuable in multi-step synthesis.[7]

Use as a Protecting Group

The 4-methoxybenzyl group is a widely used protecting group for amines. [7]Its introduction as a carbamate provides a stable, crystalline derivative that is resistant to many reaction conditions but can be removed selectively. The cleavage with agents like TFA or oxidative reagents (e.g., DDQ) makes it orthogonal to many other protecting groups, a critical consideration in complex molecule synthesis.

Applications in Research and Drug Development

The carbamate moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [6]It functions as a stable, non-basic amide isostere that can engage in hydrogen bonding interactions with biological targets.

-

Enzyme Inhibition: Carbamates are known to act as covalent inhibitors of serine hydrolases, where they carbamoylate the active site serine residue. [8][9]This mechanism is central to the action of drugs targeting enzymes like acetylcholinesterase or fatty acid amide hydrolase (FAAH). [9][10]* Synthetic Intermediate: this compound serves as a versatile building block. The PMB-protected nitrogen allows for further functionalization at other sites of a molecule, with the option for late-stage deprotection.

-

Prodrugs: The carbamate linkage is sometimes employed in prodrug strategies to mask a phenol or alcohol, improving stability and pharmacokinetic properties. [6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the general class of carbamates and benzyl derivatives. Ethyl carbamate itself is classified as a Group 2A carcinogen, "probably carcinogenic to humans". [3][11]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [12][13]* Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [12]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids/bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. * Ingestion: Do NOT induce vomiting. Seek immediate medical attention. [13]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

-

Conclusion

This compound is a compound with significant utility in organic synthesis and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly the stability of the carbamate core and the acid-lability of the PMB protecting group. A thorough understanding of its spectroscopic properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential as a synthetic intermediate for the development of novel chemical entities.

References

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Wikipedia. Ethyl carbamate. [Link] [3]18. Lachenmeier, D. W., et al. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry. [Link]

- Yang, W., et al. (2022). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]

- International Organisation of Vine and Wine. Ethyl carbamate analysis in alcoholic beverages. [Link]

- PubChem. ethyl N-(4-methylphenyl)

- Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure.

- PubChem. N-ethyl-4-methoxybenzamide. [Link]

- Janeš, D., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry.

- SpectraBase. Ethyl N-(3,4-dimethoxyphenyl)

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Introduction of the 4-Methoxybenzyl (PMB) Carbamate Protecting Group

Foreword: Strategic deployment of the PMB-Carbamate in Complex Synthesis

In the landscape of modern organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The 4-methoxybenzyl (PMB) group, a stalwart in the protection of hydroxyl and other heteroatomic functionalities, extends its utility to the realm of amine protection in the form of the PMB-carbamate. This guide provides an in-depth technical exploration of the introduction of the PMB-carbamate protecting group, offering not just protocols, but the underlying strategic rationale for its use. We will delve into the mechanistic nuances of its formation and provide a comparative analysis of its stability, equipping researchers, scientists, and drug development professionals with the knowledge to confidently integrate this versatile protecting group into their synthetic workflows.

The PMB-Carbamate: A Profile in Stability and Orthogonality

The PMB-carbamate offers a unique combination of stability and selective deprotection pathways, making it a valuable tool in multi-step synthesis. The presence of the electron-donating methoxy group on the benzyl ring significantly influences its reactivity compared to other common carbamate protecting groups like Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl).

| Protecting Group | Structure | Cleavage Conditions | Stability Profile |

| Boc | Boc-NHR | Strong acids (e.g., TFA, HCl) | Stable to base and hydrogenolysis. |

| Cbz | Cbz-NHR | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base; can be cleaved by strong acids. |

| Fmoc | Fmoc-NHR | Bases (e.g., piperidine, DBU) | Stable to acids. |

| PMB-Carbamate | PMB-OCONHR | Strong acids (e.g., TFA); Oxidative cleavage (e.g., DDQ) | Stable to base and hydrogenolysis. The key advantage is its lability to oxidative conditions, which is orthogonal to Boc, Cbz, and Fmoc. |

Core Directive: Introduction of the PMB-Carbamate Group

The most direct and reliable method for the introduction of the PMB-carbamate protecting group onto a primary or secondary amine is through the use of 4-methoxybenzyl chloroformate (PMB-O-C(O)-Cl). This reagent, while not as commonly commercially available as Boc-anhydride or Cbz-Cl, can be readily synthesized or generated in situ.

Synthesis of the Key Reagent: 4-Methoxybenzyl Chloroformate

4-Methoxybenzyl chloroformate can be prepared from 4-methoxybenzyl alcohol by reaction with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: Synthesis of 4-Methoxybenzyl Chloroformate

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-methoxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Phosgene Equivalent: Add a solution of triphosgene (0.4 eq.) in anhydrous DCM dropwise to the stirred alcohol solution.

-

Base Addition: Slowly add a solution of pyridine (1.1 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-methoxybenzyl chloroformate.

Note: 4-Methoxybenzyl chloroformate can be unstable and should be used immediately or stored under an inert atmosphere at low temperature.

Protection of Amines with 4-Methoxybenzyl Chloroformate

The reaction of 4-methoxybenzyl chloroformate with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of PMB-carbamate formation.

Experimental Protocol: PMB-Carbamate Protection of a Primary Amine

-

Setup: To a round-bottom flask containing a solution of the primary amine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a suitable base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA).

-

Reagent Addition: Slowly add a solution of freshly prepared 4-methoxybenzyl chloroformate (1.1 eq.) in DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Deprotection Strategies: Unleashing the Amine

The strategic advantage of the PMB-carbamate lies in its dual deprotection pathways: acidic and oxidative cleavage.

Acidic Cleavage with Trifluoroacetic Acid (TFA)

Similar to PMB ethers, the PMB-carbamate is readily cleaved by strong acids like trifluoroacetic acid. The electron-donating methoxy group stabilizes the resulting 4-methoxybenzyl cation, facilitating the reaction.

Caption: Mechanism of TFA-mediated PMB-carbamate deprotection.

Experimental Protocol: TFA-Mediated Deprotection

-

Setup: Dissolve the PMB-protected amine in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at room temperature. A cation scavenger such as anisole or triisopropylsilane is often added.

-

Reaction: Stir the reaction mixture for the required time, monitoring by TLC.

-

Workup: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Extract the aqueous layer with DCM, and wash the combined organic layers with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Oxidative Cleavage with DDQ: The Orthogonal Advantage

The hallmark of the PMB group is its lability to oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction proceeds under neutral conditions and is highly selective for the PMB group in the presence of many other protecting groups, including Boc, Fmoc, and most benzyl ethers. It is important to note that while PMB ethers are readily cleaved by DDQ, PMB esters are stable to these conditions. The PMB-carbamate, in its reactivity towards DDQ, behaves analogously to the PMB ether.

Caption: Mechanism of DDQ-mediated PMB-carbamate deprotection.

Experimental Protocol: DDQ-Mediated Deprotection

-

Setup: Dissolve the PMB-protected amine in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).

-

Reagent Addition: Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark green or brown.

-

Reaction: Stir until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and stir until the color dissipates.

-

Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to remove the p-anisaldehyde byproduct.

Conclusion: A Strategic Asset in Synthesis

The 4-methoxybenzyl (PMB) carbamate is a highly valuable protecting group for amines, offering a unique set of properties that complement the more traditional carbamates. Its stability to a wide range of conditions, coupled with its facile removal under either strongly acidic or mild oxidative conditions, provides a level of orthogonality that is essential for the synthesis of complex molecules. By understanding the principles of its introduction and the nuances of its deprotection, researchers can strategically employ the PMB-carbamate to navigate challenging synthetic pathways and accelerate the discovery and development of new chemical entities.

References

- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

- Master Organic Chemistry. (2018).

- Organic Chemistry Portal. (n.d.).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. [Link]

- Patnaik, S. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(13), 5223-5226. [Link]

- Jung, M. E., & Lazarova, T. I. (1997). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 38(34), 6011-6014. [Link]

- Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl-type protecting groups for hydroxyl functions. Tetrahedron, 42(11), 3021-3028.

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (4-methoxybenzyl)carbamate

This guide provides a comprehensive technical overview of the essential physicochemical properties of Ethyl (4-methoxybenzyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer actionable insights and robust, validated protocols for property determination. Our focus is on the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually relevant for discovery and development pipelines.

Compound Identification and Significance

This compound is a carbamate ester that serves as a valuable building block in organic synthesis. Its structure, featuring a 4-methoxybenzyl (PMB) group, makes it relevant in medicinal chemistry, where the PMB group is often employed as a protecting group for amines. Understanding its fundamental physicochemical properties is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to its potential role in formulation and drug delivery.

Chemical Structure:

Caption: Chemical structure of this compound.

-

IUPAC Name: ethyl N-[(4-methoxyphenyl)methyl]carbamate[1]

-

CAS Number: 16724-47-3

-

Molecular Formula: C11H15NO3[1]

-

Molecular Weight: 209.24 g/mol [1]

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical properties of this compound. It is crucial to note that while some of these values are experimentally determined, others are predicted through computational models. For drug development, experimentally verified data is the gold standard.

| Property | Value | Method | Significance in Drug Development |

| Melting Point (°C) | Data not available | Experimental (Capillary Method) | Purity assessment, solid-state stability, formulation design. |

| Boiling Point (°C) | Data not available | Experimental | Defines physical state, relevant for purification (distillation). |

| Water Solubility | Data not available | Experimental (Shake-Flask) | Impacts bioavailability, dissolution rate, and formulation options. |

| logP (o/w) | Predicted: ~2.0 - 2.5 | Computational / Experimental (Shake-Flask) | Measures lipophilicity; predicts membrane permeability and absorption. |

| pKa | Data not available | Experimental (Potentiometric Titration) | Determines ionization state at physiological pH, affecting solubility and receptor binding. |

Note: The absence of readily available experimental data in public databases underscores the importance of the protocols detailed in this guide for any research program utilizing this compound.

Experimental Determination of Key Properties: Protocols & Rationale

This section provides validated, step-by-step protocols for determining the critical physicochemical properties. The methodologies are grounded in established standards, such as OECD guidelines, to ensure data integrity and cross-laboratory comparability.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.[2] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[2]

Rationale for Method Selection: The capillary method is a universally accepted, simple, and cost-effective technique for determining the melting point of a solid organic compound.[3] Modern digital apparatuses, like a Mel-Temp or DigiMelt, offer precise temperature control and observation.[2]

Experimental Protocol:

-

Sample Preparation:

-

Apparatus Setup (DigiMelt or equivalent):

-

Measurement:

-

Reporting:

-

Report the result as a melting range (T1 - T2).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (P) is the ratio of a compound's concentration in a two-phase system of immiscible solvents, typically n-octanol and water.[6] Expressed in its logarithmic form, logP is a critical parameter in drug discovery for predicting a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale for Method Selection: The OECD 107 Shake-Flask method is the internationally recognized gold standard for determining logP values for compounds with expected logP between -2 and 4.[7][8][9] It is a direct equilibrium method that provides highly reliable data when executed correctly.[10]

Experimental Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

-

-

Test Substance Preparation:

-

Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to not exceed the solubility limit in either phase.

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the saturated n-octanol stock solution and saturated water.

-

Perform the experiment with at least three different volume ratios of the two phases.[8]

-

Agitate the vessels at a constant temperature (e.g., 25°C ± 1°C) until equilibrium is reached (typically 1-2 hours on a mechanical shaker).[6][9]

-

-

Phase Separation:

-

Analysis:

-

Accurately determine the concentration of the test substance in both the n-octanol and water phases using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) for each run: P = C_octanol / C_water

-

Calculate logP. The final value should be the average of the triplicate runs, and the values should fall within a range of ± 0.3 log units.[8]

-

Caption: OECD 107 Shake-Flask Method Workflow.

Aqueous Solubility Determination

Aqueous solubility is a master variable in drug development, directly influencing absorption and bioavailability. Low solubility is a primary reason for the failure of promising drug candidates.

Rationale for Method Selection: The Shake-Flask Method, detailed in OECD Guideline 105, is a robust and reliable method for determining the water solubility of substances, particularly for those with solubility greater than 10⁻² g/L.[11][12] It directly measures the saturation concentration of a compound in water at equilibrium.

Experimental Protocol:

-

Preliminary Test:

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask.

-

Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle. To remove undissolved solid, centrifuge the samples at high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). It is crucial to create a calibration curve with known standards.

-

-

Reporting:

-

Express the solubility in units of g/L or mg/mL.

-

The experiment should be repeated at least three times to ensure the results are consistent and reliable.

-

Synthesis and Purity Considerations

The accurate determination of physicochemical properties is contingent on the purity of the test compound. A common synthetic route to carbamates like this compound involves the reaction of 4-methoxybenzyl alcohol with an isocyanate or the coupling of a carboxylic acid derivative.[13]

For instance, the reaction of 4-methoxybenzyl alcohol with ethyl isocyanate, or the conversion of an activated ester followed by reaction with the lithium salt of 4-methoxybenzyl alcohol, are viable synthetic pathways.[13]

Purity Validation: Before any physicochemical characterization, the purity of this compound must be rigorously established. Standard methods include:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Impurities can act as solutes, leading to erroneous measurements, particularly for properties like melting point and solubility.

Conclusion

This compound is a compound with significant utility in synthetic and medicinal chemistry. This guide has detailed the critical importance of its core physicochemical properties—melting point, logP, and aqueous solubility—in the context of scientific research and drug development. By providing not just data points but robust, validated experimental protocols based on international standards, we empower researchers to generate reliable and reproducible results. The application of these self-validating methodologies is fundamental to building a solid foundation for any research endeavor involving this compound, ensuring that subsequent development efforts are based on accurate and trustworthy data.

References

- University of Calgary. (n.d.).

- Nichols, L. (2025). 4.

- Westlab Canada. (2023). Measuring the Melting Point.

- University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 123.

- Al-Musa, A. (2021). Experiment (1)

- OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.

- Oregon State University. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.

- Biotecnologie BT. (n.d.).

- KREATiS. (n.d.).

- Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107.

- OECD. (1981). Test No.

- Legislation.gov.uk. (n.d.). A.6.

- Santa Cruz Biotechnology, Inc. (n.d.). ethyl (4-methoxybenzyl)

- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.

Sources

- 1. scbt.com [scbt.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 10. api.kreatis.eu [api.kreatis.eu]

- 11. oecd.org [oecd.org]

- 12. legislation.gov.uk [legislation.gov.uk]

- 13. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl (4-methoxybenzyl)carbamate molecular weight and formula

An In-Depth Technical Guide to Ethyl (4-methoxybenzyl)carbamate

Introduction and Strategic Overview

This compound is an organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure combines two key moieties: the carbamate functional group, a cornerstone in drug design and protecting group chemistry, and the 4-methoxybenzyl (PMB) group, renowned for its stability and selective cleavage. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and applications, with a focus on its strategic use in drug development and complex organic synthesis.

As a note on scientific integrity, it is important to state that while the fundamental properties of this molecule can be defined, specific, experimentally determined data such as melting point, boiling point, and a dedicated Safety Data Sheet (SDS) are not prevalent in publicly accessible databases. Therefore, this guide is built upon established chemical principles, data from closely related analogues, and validated synthetic methodologies to provide a robust and reliable resource for the practicing scientist.

Part 1: Core Molecular and Chemical Profile

The foundational attributes of this compound are summarized below. Understanding these core properties is the first step in designing its application in any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Alternate Name | Ethyl N-[(4-methoxyphenyl)methyl]carbamate | [1] |

| Physical Appearance | Not experimentally reported; likely a white to off-white solid or oil. | Inferred |

| Solubility | Not experimentally reported; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is not widely documented with a specific, dedicated protocol. However, a reliable synthetic route can be designed based on fundamental and well-established carbamate formation reactions. The most direct and logical approach involves the reaction of 4-methoxybenzylamine with ethyl chloroformate.

Proposed Synthetic Workflow

The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen of 4-methoxybenzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A mild base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with standard purification and analytical checks to ensure the integrity of the final compound.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-methoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: Add ethyl chloroformate (1.05 eq), dissolved in a small volume of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Core Application in Drug Development - Amine Protection

In complex molecule synthesis, a primary application for a compound like this compound is not as a final drug but as a crucial intermediate where the 4-methoxybenzyl carbamate (PMB-carbamate) moiety serves as a protecting group for a primary or secondary amine.[2] The protection of amines is essential to prevent their high reactivity and basicity from interfering with reactions at other sites in a molecule.[2]

The PMB group is an acid-labile protecting group.[3] Its key advantage lies in its selective removal under conditions that may leave other protecting groups, such as benzyl (Bn) or tert-butyloxycarbonyl (Boc), intact, enabling orthogonal protection strategies.[4][5]

Deprotection (Cleavage) Mechanisms

The removal of the PMB-carbamate group is typically achieved under oxidative or strongly acidic conditions.

-

Acidic Cleavage: Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbamate oxygen, leading to the formation of a stable 4-methoxybenzyl cation, which is scavenged by an appropriate nucleophile like anisole.[3][4] This regenerates the free amine.

-

Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave PMB ethers. While less common for PMB carbamates, this pathway proceeds through the formation of a charge-transfer complex, which is facilitated by the electron-rich nature of the 4-methoxybenzyl group.[4]

Caption: Key deprotection pathways for a PMB-carbamate protecting group.

Part 4: Potential Roles in Medicinal Chemistry

Beyond its role as a protecting group, the carbamate linkage is a privileged scaffold in modern drug design.[6] It is recognized for its proteolytic stability and ability to act as a peptide bond isostere.[7]

-

Prodrug Design: Carbamates are frequently employed in prodrug strategies to mask a polar amine or hydroxyl group, thereby enhancing membrane permeability and oral bioavailability. Once metabolized in the body (e.g., via hydrolysis), the active parent drug is released.[7] this compound could theoretically be incorporated into a larger molecule to serve this function.

-

Bioactive Scaffold: The carbamate moiety itself can be critical for drug-target interactions, often participating in hydrogen bonding with receptor active sites. Numerous approved drugs for treating cancer, epilepsy, and viral infections contain a core carbamate structure.[7]

Part 5: Safety and Handling

Inferred Safety Protocol: In the absence of specific toxicological data, this compound should be handled as a compound of unknown toxicity. Adherence to Good Laboratory Practices (GLP) is mandatory.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Engineering Controls: Handle the substance exclusively in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Ghosh, A. K., & Brindisi, M. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(9), 2751–2788. [Link]

- Organic Chemistry Portal. (n.d.). Cleavage of carbamates.

- CPAChem. (2017). Safety data sheet: Ethyl carbamate.

- Chem-Station. (2014). Carbamate Protective Groups.

Sources

- 1. scbt.com [scbt.com]

- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. cpachem.com [cpachem.com]

Spectroscopic Data of Ethyl (4-methoxybenzyl)carbamate: An In-depth Technical Guide

This guide provides a detailed analysis of the spectroscopic data for Ethyl (4-methoxybenzyl)carbamate, a compound of interest in medicinal chemistry and organic synthesis. The focus is on the interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, crucial for the structural elucidation and purity assessment of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this and similar molecular entities.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups, including a carbamate linkage, a para-substituted aromatic ring, and an ethyl ester moiety. These features give rise to a distinct spectroscopic fingerprint. Understanding these characteristic signals is paramount for confirming the successful synthesis of the target molecule and for its characterization in various experimental settings.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; a [label="O", pos="0,0!"]; b [label="C", pos="0.8,-0.5!"]; c [label="O", pos="1.6,0!"]; d [label="CH2", pos="2.4,-0.5!"]; e [label="CH3", pos="3.2,0!"]; f [label="N", pos="0.8,-1.5!"]; g [label="H", pos="1.6,-1.5!"]; h [label="CH2", pos="0,-2!"]; i [label="C1", pos="-0.8,-2.5!"]; j [label="C2", pos="-1.6,-2!"]; k [label="C3", pos="-1.6,-1!"]; l [label="C4", pos="-0.8,-0.5!"]; m [label="C5", pos="0,-1!"]; n [label="C6", pos="-0.8,-1.5!"]; o [label="O", pos="-2.4,-0.5!"]; p [label="CH3", pos="-3.2,0!"]; q [label="C", pos="-0.8,-1!"];

// Bonds a -- b [label=""]; b -- c [label=""]; c -- d [label=""]; d -- e [label=""]; b -- f [label=""]; f -- g [label=""]; f -- h [label=""]; h -- i [label=""]; i -- j [label=""]; j -- k [label=""]; k -- l [label=""]; l -- q [label=""]; q -- i [label=""]; l -- o [label=""]; o -- p [label=""];

// Aromatic ring double bonds j -- k [style=bold]; q -- i [style=bold]; } Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methylene bridge, the aromatic ring, the methoxy group, and the N-H of the carbamate.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of the closely related compound, 4-methoxybenzyl carbamate, and established principles of NMR spectroscopy.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to CH₂) |

| ~6.88 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~5.10 | Singlet | 2H | Ar-CH₂-N |

| ~4.90 | Broad Singlet | 1H | N-H |

| ~4.15 | Quartet | 2H | O-CH₂-CH₃ |

| ~3.78 | Singlet | 3H | Ar-OCH₃ |

| ~1.25 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group are expected to be upfield (~6.88 ppm) compared to the protons ortho to the methylene group (~7.25 ppm).

-

Methylene Protons: The two protons of the benzylic methylene group (Ar-CH₂-N) are chemically equivalent and are expected to appear as a singlet at approximately 5.10 ppm.

-

Carbamate N-H Proton: The proton attached to the nitrogen of the carbamate group typically appears as a broad singlet around 4.90 ppm. Its chemical shift can be variable and is influenced by solvent and concentration.

-

Ethyl Group Protons: The ethyl group exhibits a classic quartet-triplet pattern. The methylene protons (O-CH₂-CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.15 ppm due to coupling with the neighboring methyl protons. The methyl protons (O-CH₂-CH₃) appear as a triplet at approximately 1.25 ppm.

-

Methoxy Protons: The three equivalent protons of the methoxy group (Ar-OCH₃) are expected to produce a sharp singlet at around 3.78 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C=O (Carbamate) |

| ~159.0 | Ar-C (attached to OCH₃) |

| ~130.5 | Ar-C (ipso, attached to CH₂) |

| ~129.5 | Ar-C (ortho to CH₂) |

| ~114.0 | Ar-C (ortho to OCH₃) |

| ~61.0 | O-CH₂-CH₃ |

| ~55.2 | Ar-OCH₃ |

| ~44.5 | Ar-CH₂-N |

| ~14.5 | O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbamate Carbonyl: The carbonyl carbon of the carbamate functional group is expected to be the most downfield signal, appearing around 156.5 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals for the six carbon atoms due to the molecule's symmetry. The carbon attached to the methoxy group will be the most downfield aromatic carbon (~159.0 ppm). The ipso-carbon attached to the methylene group is predicted around 130.5 ppm. The two sets of equivalent aromatic carbons will appear at approximately 129.5 ppm and 114.0 ppm.

-

Aliphatic Carbons: The carbon of the ethyl methylene group (O-CH₂) is expected at ~61.0 ppm. The benzylic carbon (Ar-CH₂) will likely resonate around 44.5 ppm. The methoxy carbon (Ar-OCH₃) is predicted at ~55.2 ppm, and the ethyl methyl carbon (O-CH₂-CH₃) will be the most upfield signal at ~14.5 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3330 | Medium, Sharp | N-H Stretch (Carbamate) |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1610, ~1510 | Medium | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~1030 | Strong | C-O Stretch (Ether) |

Interpretation of the IR Spectrum

-

N-H Stretching: A prominent absorption band around 3330 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate group.

-

C-H Stretching: The region between 3000 and 2850 cm⁻¹ will contain multiple peaks corresponding to the stretching vibrations of the aliphatic C-H bonds in the ethyl and methylene groups.

-

Carbonyl Stretching: A strong, sharp absorption band around 1690 cm⁻¹ is a key diagnostic peak for the C=O stretching of the carbamate functional group.

-

Aromatic C=C Stretching: Absorptions of medium intensity around 1610 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretching: The spectrum will show strong C-O stretching bands. The band around 1240 cm⁻¹ can be attributed to the ester C-O linkage, while the absorption around 1030 cm⁻¹ is characteristic of the ether C-O bond of the methoxy group.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring high-quality NMR and IR spectra for compounds such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, and calibrate it using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="Sample Preparation (5-10 mg in 0.6 mL CDCl3)"]; B [label="Instrument Setup (Lock & Shim)"]; C [label="1H NMR Acquisition (16 scans)"]; D [label="13C NMR Acquisition (1024 scans)"]; E [label="Data Processing (FT, Phasing, Baseline Correction)"]; F [label="Spectral Analysis & Interpretation"];

A -> B -> C -> E; B -> D -> E -> F; } Caption: General workflow for NMR spectroscopic analysis.

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This is essential to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the crystal itself.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands in the spectrum.

-

Correlate the observed wavenumbers with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural characterization of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorption bands, offer a robust analytical framework for researchers working with this compound. The provided experimental protocols serve as a reliable starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results.

References

- Please note that direct experimental spectra for this compound are not widely available in public databases. The interpretations and predictions in this guide are based on data from closely related analogs and established spectroscopic principles.

- Supporting Information for publications from the Royal Society of Chemistry and other reputable chemical journals often contain spectral data for novel or intermedi

- The NIST Chemistry WebBook is a valuable resource for the IR spectra of a wide range of organic compounds.

- Standard organic chemistry textbooks and spectroscopic data reference books provide detailed information on the characteristic NMR and IR absorptions of various functional groups.

An In-Depth Technical Guide to the Solubility of Ethyl (4-methoxybenzyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl (4-methoxybenzyl)carbamate in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the dissolution of this carbamate derivative, outlines detailed experimental protocols for solubility determination, and presents a predictive solubility profile based on both qualitative analysis of structural analogues and theoretical calculations using Hansen Solubility Parameters (HSP). Due to the limited availability of direct experimental data for this specific compound, this guide emphasizes a foundational understanding of physicochemical properties and predictive methodologies to empower researchers in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a potential building block in organic synthesis and drug discovery, understanding its solubility is paramount. The choice of solvent can profoundly impact reaction kinetics, yield, and purity during synthesis. In downstream applications, such as crystallization for purification or formulation for preclinical studies, solvent selection dictates efficiency, polymorph control, and bioavailability. This guide provides the necessary theoretical framework and practical methodologies to approach the solubility of this compound with scientific rigor.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing.[1] A negative Gibbs free energy change favors dissolution. This is influenced by the interplay of enthalpy (intermolecular forces) and entropy (disorder). The key molecular properties of this compound that dictate its solubility are its polarity, capacity for hydrogen bonding, and molecular size.

Physicochemical Properties of this compound

To understand its solubility, we must first characterize the molecule itself.

-

Molecular Formula: C₁₁H₁₅NO₃[2]

-

Molecular Weight: 209.24 g/mol [2]

-

Structure:

(Image generated for illustrative purposes)

The structure reveals several key features:

-

Aromatic Ring: The benzene ring contributes to van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic solvents like toluene.

-

Ether Group (-OCH₃): The methoxy group is a weak hydrogen bond acceptor and adds some polarity to the molecule.

-

Carbamate Group (-NHCOO-): This is the most significant functional group for determining solubility. The N-H group can act as a hydrogen bond donor, and the carbonyl (C=O) and ether oxygens are hydrogen bond acceptors. This group imparts significant polarity to the molecule.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the molecule's hydrophobic character.

The Role of Intermolecular Forces

The dissolution of this compound in a solvent requires the disruption of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions with the carbamate group. The N-H group of the carbamate can donate a hydrogen bond to the oxygen of an alcohol or acetone, while the carbonyl oxygen of the carbamate can accept a hydrogen bond from an alcohol's hydroxyl group. These favorable interactions are expected to lead to good solubility.

-

Aprotic Dipolar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have significant dipole moments and can interact favorably with the polar carbamate group through dipole-dipole interactions. Their ability to accept hydrogen bonds also contributes to solvation.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces (dispersion forces). While the benzyl group offers some compatibility with toluene, the high polarity of the carbamate group is expected to limit solubility in highly nonpolar solvents like hexane.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

Given the absence of extensive experimental data for this compound, Hansen Solubility Parameters (HSP) offer a powerful predictive tool. The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are likely to be miscible.[3]

The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller distance indicates a higher likelihood of dissolution.

Estimated Hansen Solubility Parameters for this compound

Using group contribution methods, which assign specific values to different molecular fragments, the HSP for this compound can be estimated. While several group contribution methods exist, a simplified calculation provides a useful approximation for screening purposes.

Estimated HSP for this compound:

-

δD (Dispersion): ~18.5 MPa½

-

δP (Polar): ~8.5 MPa½

-

δH (Hydrogen Bonding): ~9.0 MPa½

Disclaimer: These are estimated values based on group contribution methods and should be used as a predictive tool, not as a substitute for experimental verification.

Predicted Solubility in Common Organic Solvents

The following table presents the HSP for common organic solvents and the calculated distance (Ra) to the estimated HSP of this compound. A smaller Ra value suggests better solubility. A qualitative prediction is also provided.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 14.5 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.4 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | Very Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.4 | Excellent |

| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Poor |

HSP data for solvents sourced from publicly available databases.[4][5][6]

This predictive table suggests that this compound will exhibit the highest solubility in polar aprotic solvents like dichloromethane and ethyl acetate, and good solubility in polar protic solvents like ethanol and acetone. Moderate solubility is expected in aromatic hydrocarbons like toluene, while poor solubility is predicted for aliphatic hydrocarbons such as hexane.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but must be confirmed by empirical data. The following section details standardized protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

A rapid, small-scale test can provide initial qualitative data across a range of solvents.

Protocol: Small-Scale Qualitative Solubility Test

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, labeled glass vials.

-

Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 100 µL increments) while vortexing or agitating.

-

Observation: Observe the mixture after each addition. Note if the solid dissolves completely, partially, or not at all.

-

Classification: Classify the solubility based on the approximate amount of solvent required for complete dissolution (e.g., <1 mL, 1-5 mL, >5 mL).

-

Repeat: Repeat steps 2-4 for each solvent to be tested.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

The equilibrium (or shake-flask) method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Workflow for Equilibrium Solubility Determination

Caption: Equilibrium Shake-Flask Method Workflow.

Detailed Protocol: Equilibrium Shake-Flask Method

-

Purpose: To determine the equilibrium solubility of this compound at a specific temperature.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or by filtering through a chemically compatible syringe filter.[8]

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Rapid Determination: The Solvent Addition (Clear Point) Method

The solvent addition method is a faster alternative for determining solubility, particularly useful for screening multiple solvents or solvent mixtures.[9][10] It involves adding a solvent to a known amount of solute at a constant temperature until a clear solution is observed.[11]

Workflow for the Solvent Addition Method

Caption: Solvent Addition (Clear Point) Method Workflow.

Conclusion and Recommendations

This guide establishes a robust framework for understanding and determining the solubility of this compound. While direct experimental data is sparse, a combination of theoretical analysis based on molecular structure and predictive modeling using Hansen Solubility Parameters provides a strong basis for solvent selection.

Key Findings:

-

This compound is a polar molecule with both hydrogen bond donor and acceptor capabilities.

-

HSP predictions indicate excellent solubility in polar aprotic solvents like dichloromethane and ethyl acetate , and very good solubility in acetone .

-

Good solubility is expected in polar protic solvents such as methanol and ethanol .

-

Poor solubility is predicted in nonpolar aliphatic solvents like hexane .

Recommendations for Researchers:

-

Initial Screening: For applications such as reaction setup or initial purification trials, use the predicted solubility table as a guide. Dichloromethane, ethyl acetate, and acetone are excellent starting points.

-

Quantitative Studies: When precise solubility data is required (e.g., for crystallization development or formulation), the equilibrium shake-flask method is the recommended gold standard.

-

High-Throughput Screening: For rapid screening of multiple solvent systems or co-solvent mixtures, the solvent addition (clear point) method is a time-efficient alternative.

-

Safety: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used, and perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment.

By integrating the theoretical principles and practical methodologies outlined in this guide, researchers can make informed, scientifically sound decisions regarding solvent selection for this compound, thereby optimizing their experimental outcomes.

References

- Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. NIA News.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition.

- University of Strathclyde. (2015, August 3). Solubility determination from clear points upon solvent addition. Pure.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- RIKEN. (n.d.). Solubility prediction tool.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Wikipedia. (n.d.). Hansen solubility parameter.

- ResearchGate. (2025, August 7). Estimating Hansen Solubility Parameters of organic pigments by group contribution methods.

- Solubility of Things. (n.d.). Ethyl N-benzyl-N-cyclopropylcarbamate.

- ResearchGate. (n.d.). Hansen parameters of the different organic solvents used.

- Cheméo. (n.d.). Acetamide, N-[(4-methoxyphenyl)methyl]-.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Wikipedia. (n.d.). Benzyl carbamate.

- California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.

- Chemsrc. (2025, August 26). 4'-Methoxyacetanilide.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.

- Cheméo. (n.d.). Acetamide, N-[(4-methoxyphenyl)methyl]-.

- ICCVAM. (2003, September 24). Test Method Protocol: Solubility Determination for Neutral Red Uptake Assay.

- PubChem. (n.d.). Ethyl benzylcarbamate.

- GenScript. (2023). Peptide Solubility Guidelines.

- European Union. (2021, February 15). Standard Operating Procedure for solubility testing.

- GenScript. (2023). Peptide Solubility Guidelines.

Sources

- 1. kinampark.com [kinampark.com]

- 2. pirika.com [pirika.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. researchgate.net [researchgate.net]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The p-Methoxybenzyl (PMB) Protecting Group for Amines: A Guide to Its Robustness and Thermal Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The p-methoxybenzyl (PMB) group is a cornerstone in the strategic protection of amines within multistep organic synthesis, prized for its reliability and versatile deprotection pathways. While its lability under oxidative and acidic conditions is well-documented and extensively exploited, its behavior under thermal stress remains a less-chartered territory. This technical guide provides a comprehensive analysis of the PMB protecting group for amines, with a specialized focus on its thermal stability. We will delve into the fundamental principles governing its application and removal, explore the mechanistic underpinnings of its cleavage, and present a critical evaluation of its performance under elevated temperatures. This document serves as an essential resource for chemists aiming to leverage the PMB group with a predictive understanding of its stability profile, thereby enabling more robust and efficient synthetic strategies.

Introduction: The PMB Group in the Chemist's Toolbox

In the intricate chess game of complex molecule synthesis, protecting groups are indispensable pawns, strategically deployed to mask reactive functionalities and prevent undesired side reactions. The p-methoxybenzyl (PMB) group, introduced as a protective shield for alcohols and subsequently extended to amines and other nucleophilic functional groups, has secured its place as a "workhorse" protecting group.[1][2][3] Its popularity stems from a favorable combination of straightforward introduction, general stability to a wide range of reaction conditions, and, most critically, multiple orthogonal deprotection strategies.[1][2]

The PMB group is typically introduced via a Williamson ether synthesis-type reaction, where an amine is treated with p-methoxybenzyl chloride (PMB-Cl) or bromide in the presence of a base.[3] This method is generally high-yielding and applicable to a broad scope of amine substrates.

The true strategic advantage of the PMB group lies in its selective removal. Unlike the parent benzyl (Bn) group, which is most commonly cleaved by catalytic hydrogenolysis, the PMB group's electron-donating p-methoxy substituent renders the benzyl system susceptible to oxidative and strong acidic cleavage, providing valuable orthogonality in complex synthetic routes.[3]

Mechanistic Insight into PMB-Amine Deprotection